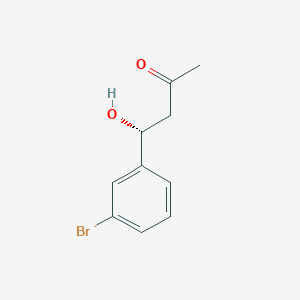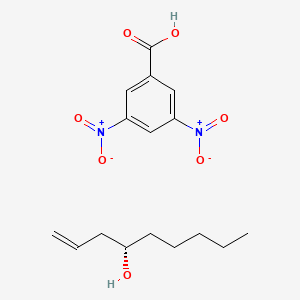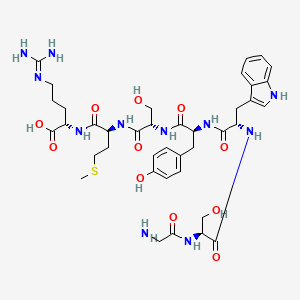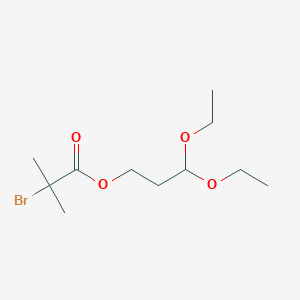![molecular formula C24H32O4 B12598236 6-({4'-[(3-Ethyloxetan-3-yl)methoxy][1,1'-biphenyl]-4-yl}oxy)hexan-1-ol CAS No. 875800-49-0](/img/structure/B12598236.png)
6-({4'-[(3-Ethyloxetan-3-yl)methoxy][1,1'-biphenyl]-4-yl}oxy)hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-({4’-[(3-Ethyloxetan-3-yl)methoxy][1,1’-biphenyl]-4-yl}oxy)hexan-1-ol is a complex organic compound with a unique structure that includes an oxetane ring and a biphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4’-[(3-Ethyloxetan-3-yl)methoxy][1,1’-biphenyl]-4-yl}oxy)hexan-1-ol typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-({4’-[(3-Ethyloxetan-3-yl)methoxy][1,1’-biphenyl]-4-yl}oxy)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxetane ring and biphenyl group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
6-({4’-[(3-Ethyloxetan-3-yl)methoxy][1,1’-biphenyl]-4-yl}oxy)hexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving molecular interactions and biological pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-({4’-[(3-Ethyloxetan-3-yl)methoxy][1,1’-biphenyl]-4-yl}oxy)hexan-1-ol involves its interaction with specific molecular targets. The oxetane ring and biphenyl group play crucial roles in these interactions, influencing the compound’s reactivity and stability. The pathways involved may include binding to receptors or enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N4,N4’-bis(4-(6-((3-ethyloxetan-3-yl)methoxy)hexyl)phenyl)-N4,N4’-diphenylbiphenyl-4,4’-diamine: This compound shares structural similarities but has different functional groups and applications.
(3-Ethyloxetan-3-yl)methyl Methacrylate: Another compound with an oxetane ring, used in polymer synthesis.
Uniqueness
6-({4’-[(3-Ethyloxetan-3-yl)methoxy][1,1’-biphenyl]-4-yl}oxy)hexan-1-ol is unique due to its combination of an oxetane ring and a biphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Propriétés
Numéro CAS |
875800-49-0 |
|---|---|
Formule moléculaire |
C24H32O4 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
6-[4-[4-[(3-ethyloxetan-3-yl)methoxy]phenyl]phenoxy]hexan-1-ol |
InChI |
InChI=1S/C24H32O4/c1-2-24(17-26-18-24)19-28-23-13-9-21(10-14-23)20-7-11-22(12-8-20)27-16-6-4-3-5-15-25/h7-14,25H,2-6,15-19H2,1H3 |
Clé InChI |
RMWBNPGZTHQSRF-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(4-Methylphenoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B12598159.png)
![7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12598161.png)
![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)
![3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12598178.png)

![N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12598182.png)


![1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene](/img/structure/B12598192.png)
![5-Chloro-2-hydroxy-N-[(2'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12598199.png)

![Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]-](/img/structure/B12598227.png)
![Ethyl 4-[2-(dimethylamino)ethyl]benzoate](/img/structure/B12598235.png)

